molecular formula C17H21N3O2 B4386509 3-cyclopentyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide

3-cyclopentyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide

Cat. No.: B4386509
M. Wt: 299.37 g/mol
InChI Key: BHPJQIVWVLBDEI-UHFFFAOYSA-N
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Description

3-cyclopentyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide is a compound that features a cyclopentyl group, a phenyl group, and an oxadiazole ring

Properties

IUPAC Name

3-cyclopentyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c21-15(11-10-13-6-4-5-7-13)18-12-16-19-17(20-22-16)14-8-2-1-3-9-14/h1-3,8-9,13H,4-7,10-12H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHPJQIVWVLBDEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CCC(=O)NCC2=NC(=NO2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of benzaldehyde with malonic acid in the presence of piperidine to form cinnamic acid, which is then reacted with amidoxime using carbonyl diimidazoles in toluene to obtain the oxadiazole derivative .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-cyclopentyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the oxadiazole ring or other functional groups.

    Substitution: The phenyl and cyclopentyl groups can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides of the original compound, while substitution reactions could introduce new functional groups in place of the phenyl or cyclopentyl groups.

Scientific Research Applications

3-cyclopentyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in drug discovery and development.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 3-cyclopentyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The oxadiazole ring is known to be a pharmacophore, meaning it can bind to specific sites on proteins and modulate their activity. This can lead to various biological effects, depending on the target and the context of the interaction .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-oxadiazole derivatives: These compounds share the oxadiazole ring and have similar chemical properties.

    Cyclopentyl derivatives: Compounds with a cyclopentyl group can have similar steric and electronic effects.

    Phenyl derivatives: Compounds with a phenyl group can exhibit similar aromatic interactions.

Uniqueness

What sets 3-cyclopentyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide apart is the combination of these three functional groups in a single molecule. This unique structure allows for a diverse range of chemical reactions and interactions, making it a versatile compound for various applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-cyclopentyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide
Reactant of Route 2
Reactant of Route 2
3-cyclopentyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide

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